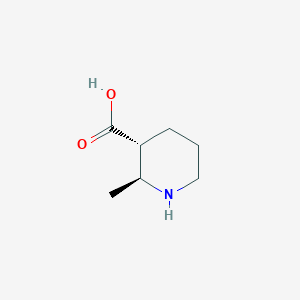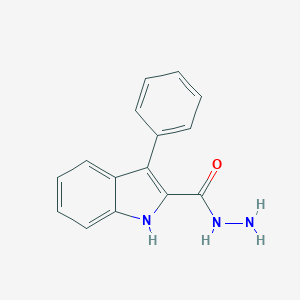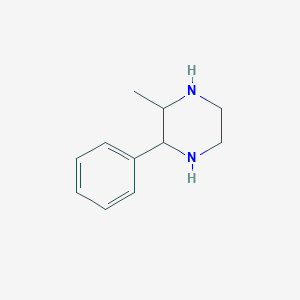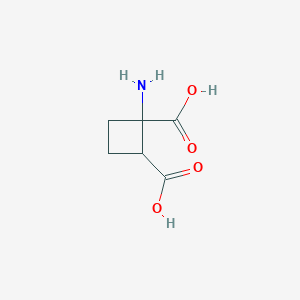
1-aminocyclobutane-1,2-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclobutane-1,2-dicarboxylic acid (ACBC) is a non-proteinogenic amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Sesbania drummondii in 1990 and has since been found in other plant species. ACBC has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors.
Mecanismo De Acción
1-aminocyclobutane-1,2-dicarboxylic Acid activates glutamate receptors by binding to the receptor and inducing a conformational change that leads to the opening of ion channels or the activation of intracellular signaling pathways. The exact mechanism of action is still not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor protein.
Efectos Bioquímicos Y Fisiológicos
1-aminocyclobutane-1,2-dicarboxylic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain, and may have a role in modulating synaptic plasticity. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been shown to have anti-inflammatory effects in the brain, and may have potential as a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-aminocyclobutane-1,2-dicarboxylic Acid has several advantages for lab experiments. It is stable and easy to handle, and can be readily synthesized in the lab. 1-aminocyclobutane-1,2-dicarboxylic Acid is also selective for glutamate receptors, which makes it a useful tool for studying these receptors. However, 1-aminocyclobutane-1,2-dicarboxylic Acid has some limitations as well. It is not a natural neurotransmitter, which means that its effects may not accurately reflect those of endogenous neurotransmitters. Additionally, 1-aminocyclobutane-1,2-dicarboxylic Acid may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research for 1-aminocyclobutane-1,2-dicarboxylic Acid. One area of interest is the development of 1-aminocyclobutane-1,2-dicarboxylic Acid analogs that have improved selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of 1-aminocyclobutane-1,2-dicarboxylic Acid's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-aminocyclobutane-1,2-dicarboxylic Acid and its effects on synaptic transmission and plasticity.
Métodos De Síntesis
1-aminocyclobutane-1,2-dicarboxylic Acid can be synthesized through a multi-step process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, which is then converted to 1,2-dicyanocyclobutane. This compound is then reduced to 1,2-diaminocyclobutane, which is finally converted to 1-aminocyclobutane-1,2-dicarboxylic Acid through a carboxylation reaction.
Aplicaciones Científicas De Investigación
1-aminocyclobutane-1,2-dicarboxylic Acid has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors. It has been shown to activate both ionotropic and metabotropic glutamate receptors in the brain, and may have a role in modulating synaptic transmission. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been used as a ligand for studying the structure and function of glutamate receptors.
Propiedades
Número CAS |
104639-20-5 |
|---|---|
Nombre del producto |
1-aminocyclobutane-1,2-dicarboxylic Acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
1-aminocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
Clave InChI |
GCQSQCHWSXNVRH-UHFFFAOYSA-N |
SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
SMILES canónico |
C1CC(C1C(=O)O)(C(=O)O)N |
Sinónimos |
1,2-Cyclobutanedicarboxylic acid, 1-amino- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



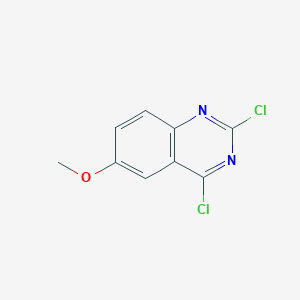
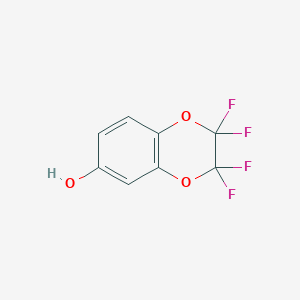

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
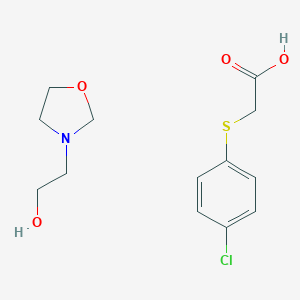
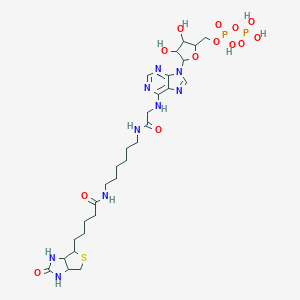
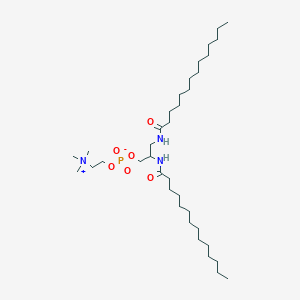
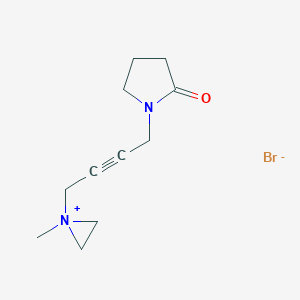
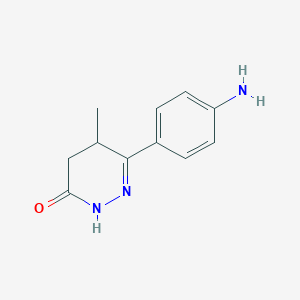
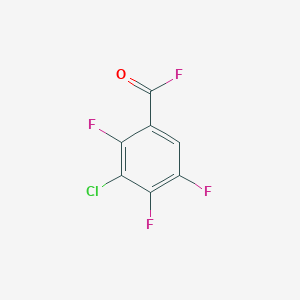
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
